molecular formula C14H14N2O7S B2354573 Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate CAS No. 869070-40-6

Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate

Cat. No.: B2354573
CAS No.: 869070-40-6
M. Wt: 354.33
InChI Key: CABGHPYRUYCITH-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)benzoate
  • Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxyacetate
  • Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxypropanoate

Uniqueness

Methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyloxy group enhances its reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7S/c1-15-8-11(12(17)16(2)14(15)19)24(20,21)23-10-7-5-4-6-9(10)13(18)22-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGHPYRUYCITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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